Cas no 1932810-83-7 ((1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol)

(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol, 5-chloro-α-methyl-2-nitro-, (αR)-
- (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol
- (1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol
- EN300-1967046
- 1932810-83-7
- CS-0266813
-
- インチ: 1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1
- InChIKey: RYPXIBNSMBAQEU-RXMQYKEDSA-N
- ほほえんだ: N(C1C=CC(Cl)=CC=1[C@H](O)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 201.0192708g/mol
- どういたいしつりょう: 201.0192708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- 密度みつど: 1.397±0.06 g/cm3(Predicted)
- ふってん: 342.7±27.0 °C(Predicted)
- 酸性度係数(pKa): 13.57±0.20(Predicted)
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967046-1.0g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1967046-5.0g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1967046-10g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 10g |
$4052.0 | 2023-09-16 | ||
Enamine | EN300-1967046-5g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 5g |
$2732.0 | 2023-09-16 | ||
Enamine | EN300-1967046-0.05g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 0.05g |
$792.0 | 2023-09-16 | ||
Enamine | EN300-1967046-0.25g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 0.25g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1967046-2.5g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 2.5g |
$1848.0 | 2023-09-16 | ||
Enamine | EN300-1967046-10.0g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1967046-1g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 1g |
$943.0 | 2023-09-16 | ||
Enamine | EN300-1967046-0.1g |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol |
1932810-83-7 | 0.1g |
$829.0 | 2023-09-16 |
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-olに関する追加情報
Introduction to (1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol (CAS No. 1932810-83-7)
Chemical Overview and Structure
(1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol, with the CAS registry number 1932810-83-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule features a chiral center at the ethanol group, which is attached to a substituted phenyl ring. The phenyl ring is further substituted with a chlorine atom at the 5-position and a nitro group at the 2-position, making it a versatile structure for various chemical reactions and applications.
The chirality of this compound plays a crucial role in its stereochemical properties, which are essential in drug design and synthesis. The 5-chloro and 2-nitro substituents on the phenyl ring contribute to its electronic and steric characteristics, influencing its reactivity and biological activity. Recent studies have highlighted the importance of such substituted phenols in medicinal chemistry, particularly in the development of antioxidants, anti-inflammatory agents, and potential anticancer drugs.
Synthesis and Chemical Reactions
The synthesis of (1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol involves several key steps, including nucleophilic aromatic substitution and reduction reactions. Researchers have explored various methodologies to optimize the yield and enantiomeric excess of this compound. For instance, recent advancements in asymmetric catalysis have enabled the selective synthesis of the R-enantiomer, which is critical for pharmacological studies.
One notable application of this compound is its use as an intermediate in the synthesis of more complex molecules. For example, it can undergo oxidation to form corresponding ketones or serve as a starting material for constructing bioactive compounds with phenolic functionalities. The presence of both hydroxyl and nitro groups on the molecule makes it a valuable substrate for exploring redox reactions and other transformations under mild conditions.
Biological Activity and Applications
Recent research has focused on evaluating the biological activity of (1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol. Studies have demonstrated that this compound exhibits potent antioxidant properties due to its ability to scavenge free radicals. Additionally, it has shown promise as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways.
In pharmacology, this compound has been investigated for its potential role in anticancer therapies. Preclinical studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. Furthermore, its ability to cross biological membranes makes it a candidate for drug delivery systems targeting specific tissues or organs.
Safety and Handling
While (1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol is not classified as a hazardous chemical under standard conditions, proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.
Given its unique chemical properties and diverse applications, (1R)-1-(5-chloro-2-nitrophenyl)ethan-1-ol continues to be an area of active research across multiple disciplines. Its role as an intermediate in organic synthesis, coupled with its promising biological activities, underscores its importance in advancing modern medicinal chemistry.
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